![molecular formula C15H15NO2 B2517620 N-Spiro[chromene-2,1'-cyclobutane]-6-ylprop-2-enamide CAS No. 2305551-44-2](/img/structure/B2517620.png)
N-Spiro[chromene-2,1'-cyclobutane]-6-ylprop-2-enamide
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Description
The compound is a derivative of spiro[chromene-2,1’-cyclobutane]-6-amine hydrochloride . Spiro compounds, in which two cyclic rings are fused at a common carbon atom, are interesting skeletal systems in drug discovery due to their unique conformational features, structural complexity, and rigidity .
Synthesis Analysis
A series of novel oxo-spiro chromene Schiff’s bases were synthesized by condensing 2,7-diamino-2’-oxospiro[chromene-4,3’-indoline]-3-carbonitrile, and series of aromatic aldehydes . This process involves a three-component domino reaction of tryptanthrins, malononitrile, and CH-acids .Molecular Structure Analysis
The molecular structure of these compounds is complex, involving multiple rings and functional groups . The structure is likely to have a significant impact on the compound’s properties and reactivity .Chemical Reactions Analysis
The reactions of these compounds are likely to be complex and varied, depending on the specific functional groups present and the reaction conditions . The construction of spiro-β-lactam system involves the [2 + 2] cycloaddition reaction between N-phenyl-11H-indeno [1,2-b]quinoxalin-11-imine derivatives and various phenoxyacetic acid derivatives .Mechanism of Action
properties
IUPAC Name |
N-spiro[chromene-2,1'-cyclobutane]-6-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-14(17)16-12-4-5-13-11(10-12)6-9-15(18-13)7-3-8-15/h2,4-6,9-10H,1,3,7-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQYLNRVOFNLHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)OC3(CCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Spiro[chromene-2,1'-cyclobutane]-6-ylprop-2-enamide |
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